N-tert-butyl-5-iodo-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitumor Activity
N-tert-butyl-5-iodo-1,3-thiazol-2-amine and its derivatives have shown significant antitumor activity. Studies have demonstrated these compounds' effectiveness against various cancer cell lines, such as cervical cancer and hepatoma. For instance, certain synthesized derivatives exhibited potent growth inhibition properties, with IC50 values generally below 5 μM against human cancer cells like HeLa, A549, and MCF-7 cell lines (Wu et al., 2016). Similarly, other studies have reported the synthesis and evaluation of N-aryl-4-(tert-butyl)-5-(1,2,4-triazol-1-yl)thiazol-2-amines showing moderate to strong cytotoxic activities against cancer cell lines (Ye et al., 2015).
Asymmetric Synthesis of Amines
Compounds like this compound play a crucial role in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, which include derivatives of this compound, are versatile intermediates for creating highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and other amino compounds (Ellman et al., 2002).
Development of Organic Light Emitting Diodes (OLEDs)
Derivatives of this compound have been explored in the field of Organic Light Emitting Diodes (OLEDs). Compounds based on this structure have shown potential in tuning white organic light-emitting diodes, demonstrating a versatile application in photonic and electronic devices (Zhang et al., 2016).
Insecticidal Activity
In the realm of agriculture, some derivatives of this compound have been studied for their insecticidal properties. These derivatives show promising results as environmental benign pest regulators, presenting an eco-friendly alternative to traditional pesticides (Wang et al., 2011).
Synthetic Chemistry and Organic Reactions
This compound and its derivatives are valuable in various synthetic chemistry applications. They are used as intermediates in the synthesis of other biologically active compounds, demonstrating their utility in the creation of complex organic molecules (Zhang et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antitumor activities against various cell lines , suggesting potential targets within cancer cells.
Mode of Action
Related compounds have been suggested to inhibit the growth of cancer cells by interfering with cell division
Biochemical Pathways
Compounds with a similar structure have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that multiple biochemical pathways could be influenced.
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other compounds can potentially affect the activity of pharmaceutical compounds .
properties
IUPAC Name |
N-tert-butyl-5-iodo-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2S/c1-7(2,3)10-6-9-4-5(8)11-6/h4H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSYCIYIFXBKQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=C(S1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1514349-71-3 |
Source
|
Record name | N-tert-butyl-5-iodo-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.